Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate

Catalog No.
S11263974
CAS No.
M.F
C21H17N3O4S2
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amin...

Product Name

Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C21H17N3O4S2/c1-2-27-19(26)18-17(13-8-4-3-5-9-13)24-20(30-18)23-16(25)12-29-21-22-14-10-6-7-11-15(14)28-21/h3-11H,2,12H2,1H3,(H,23,24,25)

InChI Key

GHPOYWQAEHPJMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2)C4=CC=CC=C4

Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique structural features, including a benzoxazole moiety, a thiazole ring, and an ethyl ester group. The compound is notable for its potential applications in medicinal chemistry due to the presence of multiple functional groups that can interact with biological targets. The benzoxazole and thiazole rings are known for their biological activities, making this compound a subject of interest in drug discovery and development.

, including:

  • Oxidation: The sulfur atom in the benzoxazole ring may be oxidized to form sulfoxides or sulfones.
  • Reduction: Carbonyl groups can be reduced to alcohols under appropriate conditions.
  • Substitution: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Hydrolysis can be performed using aqueous acid or base.

Major Products

The major products resulting from these reactions include:

  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Alcohols.
  • Substitution: Carboxylic acids.

Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate has been investigated for its potential biological activities. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties. The mechanism of action is thought to involve interactions with specific molecular targets, such as enzymes or receptors, potentially disrupting normal cellular processes.

The synthesis of Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step synthetic routes. A common method includes:

  • Formation of Intermediate: Reacting 2-mercaptobenzoxazole with an appropriate acyl chloride to create an intermediate compound.
  • Final Product Formation: This intermediate is then reacted with 4-phenylthiazole-5-carboxylic acid ethyl ester under suitable conditions to yield the final product.

Industrial production methods may involve scaling up laboratory synthesis while optimizing reaction conditions and ensuring product purity through various purification techniques.

The compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.
  • Biology: It is explored for its potential biological activities, particularly in drug development targeting antimicrobial and anticancer effects.
  • Industry: There is potential for use in developing new materials with specific properties.

The interactions of Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate with biological targets are crucial for understanding its mechanism of action. Studies focus on how the compound interacts with enzymes or receptors that play roles in disease pathways. This information is vital for assessing its therapeutic potential.

Several compounds share structural similarities with Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate. These include:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylateContains similar benzoxazole and thiazole ringsVariation in side chains alters biological activity
Ethyl 5-benzyl-1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylateFeatures a triazole instead of thiazoleDifferent heterocyclic structure may lead to distinct properties
N-[3-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[3-methyl...Contains thiazole but different substitution patternsPotentially different biological activities due to substitution

These compounds highlight the uniqueness of Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate while also demonstrating the diversity within this class of compounds. Each variant possesses distinct properties that may influence their respective biological activities and applications.

XLogP3

5.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

439.06604838 g/mol

Monoisotopic Mass

439.06604838 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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